

# 2-Chloroethyl Formate: A Versatile Reagent for Advanced Functionalization Strategies

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## Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670

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In the landscape of modern organic synthesis, the strategic introduction and modification of functional groups are paramount to the construction of complex molecular architectures. Among the diverse array of reagents available to the synthetic chemist, **2-chloroethyl formate** emerges as a molecule of interest, offering a unique combination of a formylating agent and a latent electrophilic chloroethyl moiety. This dual functionality opens avenues for sequential and tandem reactions, making it a valuable tool for researchers, particularly in the fields of pharmaceutical and materials science.

This comprehensive technical guide provides an in-depth exploration of **2-chloroethyl formate** as a reagent for functionalization. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into experimental design, and provides detailed, actionable protocols for its application.

## Understanding the Reagent: Physicochemical Properties and Reactivity Profile

**2-Chloroethyl formate** ( $C_3H_5ClO_2$ ) is a bifunctional organic molecule characterized by a formate ester and a primary alkyl chloride.<sup>[1]</sup> This structure dictates its reactivity, allowing it to participate in reactions both at the carbonyl carbon of the formate group and at the carbon bearing the chlorine atom.

Table 1: Physicochemical Properties of **2-Chloroethyl Formate**

Property	Value
CAS Number	1487-43-0
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>
Molecular Weight	108.52 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	137.2 °C at 760 mmHg
Density	1.165 g/cm <sup>3</sup> at 20 °C
Flash Point	52.3 °C

The reactivity of **2-chloroethyl formate** is a tale of two functional groups. The formate ester can act as a formylating agent, transferring a formyl group (-CHO) to nucleophiles. Concurrently, the 2-chloroethyl group provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of other functionalities. This dual nature is the cornerstone of its utility in multi-step synthetic sequences.[1]

## Core Application: N-Formylation of Amines

The introduction of a formyl group to an amine, yielding a formamide, is a fundamental transformation in organic synthesis. Formamides are important intermediates in the synthesis of many pharmaceuticals and agrochemicals. While a variety of formylating agents exist, **2-chloroethyl formate** offers a potentially useful, albeit less documented, alternative.

## Mechanistic Rationale for N-Formylation

The N-formylation of a primary or secondary amine with **2-chloroethyl formate** is proposed to proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the formate. This is followed by the departure of the 2-chloroethoxide leaving group, which is subsequently protonated to yield 2-chloroethanol as a byproduct.



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*Proposed mechanism for the N-formylation of an amine with **2-chloroethyl formate**.*

## Protocol 1: General Procedure for the N-Formylation of a Primary Amine

Disclaimer: The following is a generalized protocol based on established principles of N-formylation and may require optimization for specific substrates. There is limited specific literature detailing this exact transformation with **2-chloroethyl formate**.

Materials:

- Primary amine (1.0 eq)
- **2-Chloroethyl formate** (1.2 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Inert gas atmosphere (e.g., Nitrogen or Argon)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
- **Reagent Addition:** Add **2-chloroethyl formate** (1.2 eq) to the stirred solution at room temperature.

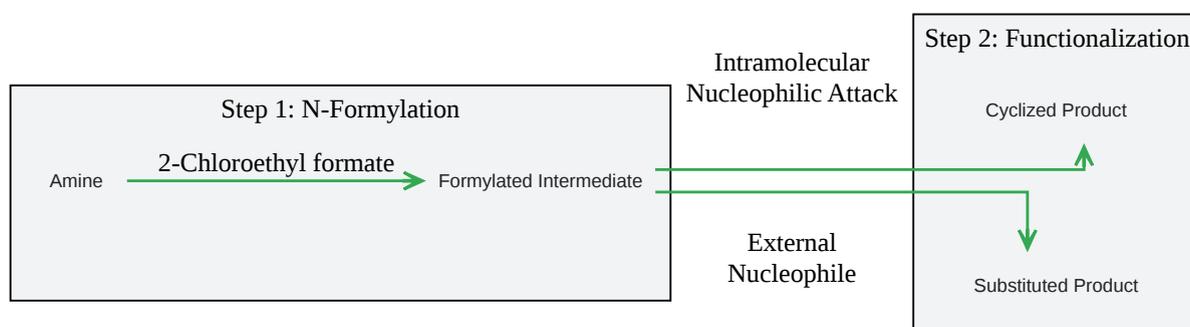
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion, depending on the reactivity of the amine.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the reaction solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude formamide can be purified by column chromatography on silica gel or by recrystallization, if applicable.

**Self-Validation:** The success of the formylation can be confirmed by spectroscopic analysis. The formation of the formamide can be observed by the appearance of a characteristic amide C=O stretch in the IR spectrum (typically around 1650-1680  $\text{cm}^{-1}$ ) and the presence of a formyl proton signal in the  $^1\text{H}$  NMR spectrum (typically between 8.0 and 8.5 ppm).

## The Latent Potential: The 2-Chloroethyl Handle

A key feature that distinguishes **2-chloroethyl formate** from other simple formylating agents is the presence of the chloroethyl group. This alkyl chloride can serve as an electrophile for a second, distinct functionalization step. This opens up possibilities for the synthesis of more complex molecules in a streamlined fashion.

For instance, after N-formylation, the resulting N-formyl-N-(2-chloroethyl) derivative could potentially undergo an intramolecular cyclization or an intermolecular substitution with another nucleophile.



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*Sequential functionalization potential of 2-chloroethyl formate.*

## Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **2-chloroethyl formate**. It is a flammable liquid and should be handled in a well-ventilated fume hood.<sup>[1]</sup> Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.

## Conclusion and Future Outlook

**2-Chloroethyl formate** presents itself as a reagent with untapped potential for the functionalization of organic molecules. Its ability to act as both a formylating agent and a carrier of a reactive chloroethyl group makes it an intriguing candidate for the development of novel synthetic methodologies. While the current body of literature on its specific applications is not extensive, the fundamental principles of its reactivity suggest a broad scope of potential transformations.

It is the author's hope that this guide will serve as a valuable resource for researchers and inspire further investigation into the synthetic utility of **2-chloroethyl formate**, ultimately expanding the toolkit of the modern synthetic chemist.

## References

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## Sources

- [1. Formylation of Amines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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